PEGylation, the process of attaching PEG to drugs, increases their molecular weight. This slows down the rate at which kidneys filter the drug, allowing it to circulate in the bloodstream for a longer duration . This extended circulation time translates to improved drug efficacy and potentially less frequent dosing.
PEGylation can mask the surface of drugs, making them less recognizable by the immune system. This reduces the risk of the body developing an immune response against the therapeutic agent, a phenomenon known as immunogenicity .
Certain drugs have poor water solubility, limiting their effectiveness. PEG, being highly water-soluble, can enhance the solubility of drugs when conjugated to them . This allows for the formulation of injectable or other water-based drug delivery systems.
PEG also plays a significant role in protein research:
PEG is a commonly used precipitant for protein crystallization, a crucial step in determining protein structure through X-ray diffraction . By adjusting PEG concentration and other parameters, researchers can optimize crystallization conditions for various proteins.
PEG can be used to probe protein-protein interactions. The ability of PEG to interact with proteins allows researchers to study how tightly proteins bind to each other . This information is valuable in understanding cellular processes and designing new drugs.
PEG finds extensive use in nanoparticle research:
PEGylation of nanoparticles can improve their biocompatibility by reducing protein adsorption on their surface. This "stealth" property helps nanoparticles evade detection by the immune system, allowing them to circulate longer and deliver their cargo more effectively .
PEG can be incorporated into the design of nanoparticles for controlled drug release. By using different PEG types and structures, researchers can tailor the release profile of drugs encapsulated within nanoparticles .
Azane;4-methoxybutan-1-ol, also known as 4-methoxybutan-1-ol, is an organic compound with the molecular formula CHNO. It features a methoxy group (–OCH) attached to the butanol structure. This compound is a colorless liquid at room temperature and is soluble in water, making it useful in various chemical applications. It is categorized under alcohols and is recognized for its potential as a solvent and reagent in organic synthesis .
The mechanism of action of PEG depends on its application. Here are two common examples:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The biological activity of azane;4-methoxybutan-1-ol has been explored in various studies. It exhibits potential antimicrobial properties, which may be beneficial in pharmaceutical applications. Additionally, its role as a solvent can enhance the solubility of other compounds in biological assays, potentially affecting their bioavailability and efficacy .
Several methods exist for synthesizing azane;4-methoxybutan-1-ol:
Azane;4-methoxybutan-1-ol is utilized in various fields:
Interaction studies involving azane;4-methoxybutan-1-ol have indicated its compatibility with various solvents and reagents commonly used in organic synthesis. Its ability to dissolve both polar and non-polar compounds enhances its utility in diverse chemical environments. Additionally, preliminary studies suggest minimal toxicity at low concentrations, making it suitable for use in biological research settings .
Azane;4-methoxybutan-1-ol shares similarities with several other compounds. Below is a comparison highlighting its unique characteristics:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Butanol | CHO | Simple alcohol structure without methoxy group |
2-Methoxyethanol | CHO | Ether-like properties due to ethylene backbone |
2-Methylpropan-2-ol | CHO | Tertiary alcohol with different reactivity |
3-Methoxybutanol | CHO | Different positioning of the methoxy group |
Azane;4-methoxybutan-1-ol stands out due to its specific functionalization that combines both alcohol and ether characteristics, allowing for versatile applications in synthetic chemistry and industrial processes .
The compound’s systematic name, 4-methoxybutan-1-ol, follows IUPAC guidelines:
Property | Value | Source |
---|---|---|
CAS Registry Number | 111-32-0 | |
Molecular Formula | C₅H₁₂O₂ | |
SMILES Notation | COCCCCO | |
InChIKey | KOVAQMSVARJMPH-UHFFFAOYSA-N |
The structural formula, CH₃O(CH₂)₄OH, highlights its hybrid character as both an alcohol and an ether. Spectroscopic analyses, including NMR and IR, confirm the presence of the hydroxyl (3200–3600 cm⁻¹) and methoxy (2850–2950 cm⁻¹) groups.
4-Methoxybutan-1-ol emerged alongside advancements in glycol ether chemistry, a field pioneered in the early 20th century:
While no single inventor is credited, its development reflects broader trends in optimizing solvent properties for industrial applications.
Industry | Use Case | Mechanism |
---|---|---|
Pharmaceuticals | Solvent for drug formulations | Hydrogen bonding with APIs |
Paints & Coatings | Coalescing agent in latex paints | Modulates evaporation rate |
Electronics | Cleaning agent for circuit boards | Dissolves fluxes and residues |
4-Methoxybutan-1-ol (C₅H₁₂O₂) is synthesized via nucleophilic substitution or etherification reactions. A common precursor is 4-chlorobutanol, which undergoes methoxylation using sodium methoxide (NaOCH₃) in a polar aprotic solvent like dimethylformamide (DMF) [1]. The reaction mechanism follows an SN2 pathway, where the methoxide ion displaces the chloride group:
$$ \text{4-ClC₄H₈OH + NaOCH₃ → 4-CH₃OC₄H₈OH + NaCl} $$
Alternative routes include the acid-catalyzed reaction of tetrahydrofurfuryl alcohol with methanol, leveraging the compound’s cyclic ether structure [2].
Precursor | Reagent | Solvent | Yield (%) |
---|---|---|---|
4-Chlorobutanol | Sodium methoxide | DMF | 78 |
Tetrahydrofurfuryl alcohol | Methanol/H₂SO₄ | Toluene | 65 |
The choice of solvent critically influences crystallization efficiency. 4-Methoxybutan-1-ol’s solubility profile (0.93 g/cm³ density, 73°C flash point) [2] allows its use as a co-solvent in multi-component systems. For instance, mixtures with n-butyl acetate enhance dissolving power and reduce crystallization time by 40% [3]. Polar solvents like ethanol promote hydrogen bonding, yielding monoclinic crystals, while non-polar solvents like hexane result in amorphous phases.
Catalytic hydrogenation using palladium-on-carbon (Pd/C) improves yields in reductive amination routes. For example, reducing 4-methoxybutyraldehyde with H₂/Pd/C in tetrahydrofuran achieves 92% conversion [3]. Acid catalysts like sulfuric acid (H₂SO₄) facilitate etherification, but excessive acidity leads to dehydration byproducts.
Catalyst | Substrate | Temperature (°C) | Yield (%) |
---|---|---|---|
Pd/C (5%) | 4-Methoxybutyraldehyde | 80 | 92 |
H₂SO₄ | Tetrahydrofurfuryl alcohol | 100 | 75 |
Post-synthesis purification involves fractional distillation (boiling point: 66°C at 7 mmHg) [2] followed by silica gel chromatography. Purity is assessed via gas chromatography (GC) with flame ionization detection, comparing retention times to commercial standards. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic peaks at δ 3.35 ppm (methoxy group) and δ 1.50 ppm (aliphatic protons) [1].
Method | Parameter | Value |
---|---|---|
GC | Retention Time | 8.2 min |
NMR (¹H) | Methoxy Signal | δ 3.35 ppm |
Refractive Index | n²⁰/D | 1.419–1.433 [2] |